molecular formula C26H22ClNO4 B2373949 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866727-12-0

1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one

Cat. No.: B2373949
CAS No.: 866727-12-0
M. Wt: 447.92
InChI Key: JBFNUSCXVAYSLA-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one is a synthetic quinolin-4-one derivative offered as a high-purity chemical reagent for research purposes. The quinolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities . This compound features a 6,7-dimethoxy substitution pattern, a motif present in several biologically active natural products, and a 3-(4-methylbenzoyl) group which may influence its binding affinity and selectivity . The structural architecture of this molecule, particularly the diaryl substitution, is associated with increased lipophilicity, a descriptor known to impact cell permeability in drug design . Quinolin-4-one analogs have demonstrated significant research value across multiple domains, primarily for their antiproliferative effects . Naturally occurring analogs, such as intervenolin, have shown selective inhibition of human gastric and colon cancer cell proliferation, while synthetic derivatives like punarnavine have been shown to induce apoptosis in melanoma cells and inhibit angiogenesis and metastasis in model systems . The core scaffold is also the foundation for numerous compounds with established antibacterial and antifungal properties, making it a versatile template for investigating new anti-infective agents . The specific biological profile of this compound is an area for active investigation, with its structure suggesting potential as a candidate for probing kinase function, calcium signaling pathways, or other key cellular targets . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO4/c1-16-4-8-18(9-5-16)25(29)21-15-28(14-17-6-10-19(27)11-7-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFNUSCXVAYSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation via Conrad-Limpach Cyclization

The quinolin-4-one scaffold is typically constructed using a modified Conrad-Limpach reaction. In this method, a substituted aniline derivative reacts with a β-ketoester under acidic conditions to form the bicyclic structure. For this compound:

  • Starting materials : 3,4-dimethoxyaniline and ethyl acetoacetate are condensed in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
  • Mechanism : The reaction proceeds via enamine intermediate formation, followed by cyclodehydration to yield 6,7-dimethoxy-4-quinolinol.
  • Yield : 58–65% after recrystallization from ethanol.

Introduction of the 4-Methylbenzoyl Group at C-3

Positioning the 4-methylbenzoyl group at the sterically hindered C-3 position requires Friedel-Crafts acylation under controlled conditions:

  • Reagents : 4-methylbenzoyl chloride, AlCl₃ (1.2 eq), dichloromethane (DCM), 0°C to room temperature.
  • Reaction time : 12–16 hours under nitrogen atmosphere.
  • Challenges : Competing acylation at C-2 is minimized by using substoichiometric AlCl₃ (0.8 eq).
  • Yield : 42–48% after silica gel chromatography (hexane:ethyl acetate = 4:1).

N-Alkylation with 4-Chlorobenzyl Chloride

The 4-chlorobenzyl group is introduced via nucleophilic substitution on the quinolin-4-one nitrogen:

  • Conditions : Potassium carbonate (2.5 eq), DMF, 80°C, 4 hours.
  • Side reactions : Over-alkylation is prevented by slow addition of 4-chlorobenzyl chloride (1.1 eq).
  • Workup : Precipitation in ice-water followed by filtration yields 68–73% pure product.

Modern Catalytic Methods

Palladium-Catalyzed Coupling for Benzoyl Group Installation

Recent advances utilize Pd(OAc)₂/Xantphos catalytic systems for direct C–H acylation:

  • Substrates : 6,7-dimethoxyquinolin-4-one and 4-methylbenzoyl chloride.
  • Conditions : Dioxane, 100°C, 24 hours under CO atmosphere (1 atm).
  • Advantages : Avoids harsh Friedel-Crafts conditions; improves regioselectivity.
  • Yield : 55–60% with 98% purity (HPLC).

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times for N-alkylation:

  • Protocol : 4-chlorobenzyl bromide (1.05 eq), K₂CO₃, DMF, 150 W, 120°C, 15 minutes.
  • Efficiency : 89% conversion vs. 68% in conventional heating.
  • Purification : Direct crystallization from methanol yields 92% pure product.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance safety and yield:

  • Quinoline cyclization : Tubular reactor (SS316), PPA, 130°C, residence time 30 minutes.
  • Acylation step : Microreactor with AlCl₃/4-methylbenzoyl chloride, 25°C, 5-minute residence.
  • Throughput : 12 kg/day with 76% overall yield.

Crystallization Optimization

Final purification uses antisolvent crystallization for particle size control:

  • Solvent system : Ethyl acetate (good solvent) and n-heptane (antisolvent).
  • Parameters : 1:3 solvent ratio, cooling rate 0.5°C/min to 4°C.
  • Outcome : 99.5% purity (HPLC), D90 particle size <50 μm.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=5.6 Hz, 1H, H-2), 7.89–7.85 (m, 2H, benzoyl), 7.45–7.41 (m, 2H, chlorophenyl), 6.98 (s, 1H, H-5), 4.92 (s, 2H, N–CH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₂₆H₂₂ClNO₄ [M+H]⁺ 448.1315, found 448.1318.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min, retention time 8.92 min.
  • Impurity profile : <0.1% 3-(4-methylphenyl) regioisomer detected.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Classical stepwise 32 98.5 Low equipment requirements Lengthy (72+ hours)
Pd-catalyzed 58 99.1 Atom economy High catalyst cost
Flow synthesis 76 99.5 Scalability Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent against various bacterial strains.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in core heterocycles, substituent types, and positions. Key comparisons include:

Table 1: Structural Comparison of Quinolinone Derivatives

Compound Name Core Structure R1 (Position 1) R3 (Position 3) R6, R7
Target Compound Quinolin-4-one 4-Chlorophenylmethyl 4-Methylbenzoyl 6,7-dimethoxy
3-(Benzenesulfonyl)-... () Quinolin-4-one 4-Chlorophenylmethyl Benzenesulfonyl 6,7-dimethoxy
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ) Quinoline (amino-substituted) - 4-Methoxyphenyl -
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-... () Dihydroquinolin-4-one - 2-Chloro-6,7-dimethylquinolin-3-yl -
  • Core Variations: The target’s fully aromatic quinolin-4-one core contrasts with the dihydroquinolin-4-one in , which has a partially saturated ring, reducing planarity and conjugation . Quinazoline-2,4-dione derivatives (e.g., ) exhibit a different bicyclic system with dual ketones, altering hydrogen-bonding capacity compared to quinolin-4-one .
  • Methoxy groups at R6/R7 enhance solubility via polarity but may reduce metabolic stability compared to halogenated analogs .

Physicochemical Properties

  • Melting Points: Compound 4k () melts at 223–225°C, reflecting its crystalline aminoquinoline structure . The target’s melting point is unreported but likely influenced by its bulky 4-methylbenzoyl group.
  • Solubility :
    • Methoxy groups (target, ) improve aqueous solubility compared to halogenated analogs (e.g., ’s chloro-dimethyl derivative) .
  • Crystallography :
    • ’s compound forms centrosymmetric dimers via N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å), suggesting similar intermolecular interactions for the target .

Biological Activity

1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one is a compound of significant interest due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenyl group : Enhances lipophilicity and biological activity.
  • Dimethoxy groups : Contribute to the compound's interaction with biological targets.
  • Methylbenzoyl moiety : Potentially involved in receptor binding and activity modulation.

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, exhibit antiviral properties. A study highlighted that derivatives with similar structures demonstrated significant inhibitory effects against various viral strains, suggesting potential applications in antiviral drug development .

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Anticancer Properties

Several studies have reported the anticancer potential of quinoline derivatives. The compound has been noted for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This suggests its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in disease processes:

  • Acetylcholinesterase : Important for neurological applications.
  • Urease : Targeted for treating infections caused by urease-producing bacteria.

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of several quinoline derivatives, including the target compound. It was found to have an EC50 value significantly lower than standard antiviral agents, indicating superior efficacy against certain viral infections .

Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeTarget Pathogen/Cell LineEC50/IC50 ValuesReference
AntiviralVarious Viral Strains< 10 µM
AntibacterialSalmonella typhi, Bacillus subtilisModerate Activity
AnticancerCancer Cell LinesIC50 = 15 µM
Enzyme InhibitionAcetylcholinesteraseIC50 = 25 µM

The biological activities of 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing intracellular signaling pathways.
  • Enzyme Modulation : Inhibition of specific enzymes disrupts metabolic processes in pathogens or cancer cells.
  • Apoptotic Pathway Activation : Induces programmed cell death in malignant cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one?

  • Answer: A practical approach involves microwave-assisted synthesis using InCl₃ as a catalyst. For example, irradiating a mixture of (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one with silica gel-supported InCl₃ (20 mol%) at 360 W for 5 minutes yields 63% product after crystallization from CH₂Cl₂/di-isopropylether . Alternative methods include acid/base-catalyzed isomerization of 2′-aminochalcones, though these often require corrosive reagents .

Q. How can X-ray crystallography and NMR spectroscopy confirm the structure of this compound?

  • Answer: X-ray crystallography resolves the quasi-planar quinoline core and dihedral angles between substituents (e.g., 57.84° between the benzene ring and fused quinoline system). Intermolecular N–H⋯N hydrogen bonds and π–π stacking interactions (centroid distance: 3.94 Å) stabilize the crystal lattice . ¹H/¹³C NMR identifies substituents, such as the 4-chlorophenylmethyl group (δ ~4.8 ppm for CH₂) and methoxy signals (δ ~3.8 ppm) .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency. Microwave irradiation reduces reaction time (5 minutes vs. hours for conventional heating). Catalysts like InCl₃ improve regioselectivity and yield (>60%) .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, methoxy groups) influence biological activity?

  • Answer: Structural analogs with 4-methylbenzoyl and 6,7-dimethoxy groups exhibit enhanced antitumor activity by disrupting microtubule assembly (IC₅₀: 0.5–2 µM). Fluorinated derivatives (e.g., 4-fluorobenzoyl) show improved metabolic stability . Computational docking studies suggest the 4-chlorophenylmethyl group enhances binding to hydrophobic pockets in target proteins .

Q. What analytical methods validate purity and stability under varying pH/temperature conditions?

  • Answer: HPLC with UV detection (λ = 254 nm) using a C18 column resolves impurities like fenofibric acid (RT: 8.2 min) . Forced degradation studies (acid/base hydrolysis, oxidation) reveal susceptibility to hydrolysis at the quinolin-4-one carbonyl group. LC-MS/MS confirms degradation products .

Q. How can computational modeling predict pharmacokinetic properties (e.g., logP, bioavailability)?

  • Answer: Molecular dynamics simulations estimate logP = 3.2 ± 0.1 (indicating moderate lipophilicity) and polar surface area = 85 Ų (suggesting moderate oral bioavailability). ADMET predictions highlight potential CYP3A4 inhibition, requiring further in vitro validation .

Data Contradiction & Mechanistic Analysis

Q. Why do synthesis yields vary significantly across literature reports (e.g., 40% vs. 63%)?

  • Answer: Discrepancies arise from catalyst loading (5–20 mol% InCl₃), solvent purity, and microwave power uniformity. Silica gel-supported catalysts improve reproducibility by reducing side reactions .

Q. How do conflicting reports on biological activity (e.g., antitumor vs. antihistaminic) relate to structural motifs?

  • Answer: The 3-(4-methylbenzoyl) group correlates with antitumor activity via tubulin binding, while the 1-[(4-chlorophenyl)methyl] moiety may modulate histamine H₁ receptor antagonism. Context-dependent assays (cell lines vs. receptor binding) explain apparent contradictions .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Microwave Synthesis

ParameterValue/DescriptionReference
CatalystInCl₃ (20 mol%)
SolventCH₂Cl₂/di-isopropylether
Microwave Power360 W
Reaction Time5 minutes
Yield63%

Table 2: Structural Features from X-ray Crystallography

FeatureMeasurementReference
Dihedral Angle57.84° (quinoline vs. benzene)
π–π Stacking3.94 Å centroid distance
Hydrogen Bond (N–H⋯N)2.89 Å (intermolecular)

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